2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
説明
特性
IUPAC Name |
2-[[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-21-12-16-4-3-7-17(16)25-27(21)14-15-8-10-26(11-9-15)22(29)20-13-23-18-5-1-2-6-19(18)24-20/h1-2,5-6,12-13,15H,3-4,7-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHKTCQLCQQYSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one (CAS Number: 2097925-12-5) represents a novel heterocyclic derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 403.5 g/mol. The structure includes a quinoxaline moiety linked to a piperidine ring and a cyclopenta[c]pyridazin core, which may contribute to its biological properties.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with derivatives of quinoxaline and piperidine compounds. These include:
- Anticancer Activity : Quinoxaline derivatives have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Some related compounds exhibit significant antimicrobial activity against various pathogens.
- Neuroprotective Effects : Certain derivatives have been studied for their neuroprotective potential in neurodegenerative diseases.
Case Studies
-
Cytotoxicity Against Leukemia Cell Lines :
Compound Cell Line IC50 (µM) Quinoxaline Derivative 1 K562 3.5 Quinoxaline Derivative 1 U937 10 Quinoxaline Derivative 1 HL60 15 -
Mechanism of Action :
- The mechanism underlying the anticancer activity often involves the induction of apoptosis and cell cycle arrest in cancer cells. This is facilitated through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties similar to other quinoxaline derivatives. While specific data on this compound is limited, related compounds have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Neuroprotective Effects
Research into quinoxaline derivatives has also indicated potential neuroprotective effects. For instance, studies have shown that certain compounds can inhibit neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegeneration.
類似化合物との比較
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Observations :
Core Heterocycle Differences: The target compound’s cyclopenta[c]pyridazinone core () offers a fused bicyclic system distinct from the pyrido[1,2-a]pyrimidin-4-one () or dihydropyridazin-3-one () scaffolds. These differences influence electron distribution and binding pocket compatibility.
Substituent Impact: The piperidin-4-ylmethyl linker in the target compound enhances conformational flexibility compared to rigid piperazine derivatives (). This may improve membrane permeability but reduce target selectivity. The absence of a methyl group (vs.
Pharmacological Implications: Compounds with quinoxaline moieties (e.g., target compound, ) are frequently explored as kinase inhibitors due to their ATP-binding site mimicry. In contrast, benzodioxol-pyrido-pyrimidinones () are more associated with antimicrobial activity . Methanesulphonate derivatives () often serve as prodrugs, suggesting the target compound’s unmodified structure may prioritize direct target engagement over prodrug activation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
